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Cat. No.: B078611 Get Quote

Executive Summary: This technical guide provides a comprehensive overview of cis-11-
Eicosenamide, an endogenous primary fatty acid amide, for researchers, scientists, and drug

development professionals. While research specifically targeting cis-11-Eicosenamide is still

emerging, its structural similarity to well-characterized lipid mediators, such as the

endocannabinoid anandamide and the metabolic regulator oleoylethanolamide, positions it as a

molecule of significant interest in lipidomics. This document details its physicochemical

properties, potential biological roles and signaling pathways, and established experimental

protocols for its extraction and quantification. By synthesizing current knowledge and

highlighting areas for future investigation, this guide serves as a foundational resource for

exploring the therapeutic and biomarker potential of cis-11-Eicosenamide.

Introduction to cis-11-Eicosenamide
cis-11-Eicosenamide (also known as Gondamide) is a primary fatty acid amide derived from

the formal condensation of the carboxyl group of cis-11-eicosenoic acid (gondoic acid) with

ammonia.[1] As a human metabolite, it belongs to the family of N-acylethanolamines (NAEs), a

class of lipid signaling molecules that play crucial roles in various physiological processes.[1]

Its structure, featuring a 20-carbon chain with a single cis-double bond at the 11th position,

imparts specific chemical properties that are fundamental to its analysis and potential biological

function.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b078611?utm_src=pdf-interest
https://www.benchchem.com/product/b078611?utm_src=pdf-body
https://www.benchchem.com/product/b078611?utm_src=pdf-body
https://www.benchchem.com/product/b078611?utm_src=pdf-body
https://www.benchchem.com/product/b078611?utm_src=pdf-body
https://www.benchchem.com/product/b078611?utm_src=pdf-body
https://www.benchchem.com/product/b078611?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11-Eicosenamide_-_11Z
https://pubchem.ncbi.nlm.nih.gov/compound/11-Eicosenamide_-_11Z
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the key physicochemical properties of cis-11-Eicosenamide is presented below.

This data is essential for its identification and for the development of analytical methods.

Property Value Source

IUPAC Name (Z)-icos-11-enamide [1][2]

Synonyms

cis-11-Eicosenamide,

(11Z)-11-eicosenamide,

Gondamide

[1]

CAS Number 10436-08-5 [1][3]

Molecular Formula C20H39NO [1]

Molecular Weight 309.5 g/mol [1][4]

InChI Key
LBHQTVBKPMHICN-

KTKRTIGZSA-N
[1]

Appearance Not Available (NA) [3]

Storage 2-8°C Refrigerator [3]

Biosynthesis and Metabolism
The metabolic pathways of cis-11-Eicosenamide are not fully elucidated but can be inferred

from its structure and the known biochemistry of related fatty acid amides.

Biosynthesis
cis-11-Eicosenamide is functionally related to cis-11-eicosenoic acid (gondoic acid).[1]

Gondoic acid, an omega-9 monounsaturated fatty acid, is the direct precursor.[5] This

precursor can be synthesized from oleic acid by the action of fatty acid elongases.[5] The

formation of the amide is likely a result of amidation, although the specific enzymatic machinery

in vivo is an area for further research. Micro-organisms, particularly fungi of the Mortierella

genus, have been identified as producers of the precursor, cis-11-eicosenoic acid.[6]
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Figure 1: Hypothesized biosynthetic pathway of cis-11-Eicosenamide from Oleic Acid.

Metabolic Degradation
Many endogenous fatty acid amides, including the endocannabinoid anandamide, are primarily

degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[7] It is highly probable that cis-
11-Eicosenamide is also a substrate for FAAH, which would hydrolyze it back to cis-11-

eicosenoic acid and ammonia. Investigating the kinetics of this interaction is critical to

understanding the signaling lifespan of cis-11-Eicosenamide.

Potential Biological Roles and Signaling Pathways
While direct evidence is limited, the structural characteristics of cis-11-Eicosenamide suggest

it may interact with signaling pathways known to be modulated by other long-chain fatty acid

amides.

Endocannabinoid System Modulation
The endocannabinoid system (ECS) is a crucial neuromodulatory system that includes the

cannabinoid receptors CB1 and CB2.[8][9] These G-protein coupled receptors (GPCRs) are

activated by endogenous ligands like anandamide (AEA).[10] Given the structural similarity

between cis-11-Eicosenamide and AEA, it is plausible that it could act as a ligand for

cannabinoid receptors. Activation of CB1 or CB2 receptors typically leads to the inhibition of

adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity, which

collectively impacts neurotransmitter release and cellular activity.[7][8]
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Potential Cannabinoid Receptor Signaling Pathway
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Figure 2: Potential signaling cascade of cis-11-Eicosenamide via cannabinoid receptors.
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Regulation of Inflammation and Immunity
Lipids are key mediators of inflammation.[11] While direct studies on cis-11-Eicosenamide are

lacking, related eicosenoids have demonstrated immunomodulatory effects. For instance,

methyl cis-11-eicosenoate can stimulate the production of pro-inflammatory cytokines like IL-1β

and IL-6 in human monocyte cell lines.[12] Conversely, other polyunsaturated fatty acids can

inhibit inflammatory proteins such as iNOS and COX-2.[11] This suggests that cis-11-
Eicosenamide could possess nuanced, context-dependent effects on inflammatory pathways,

warranting further investigation. Its potential use in studying antigenotoxicity and cytotoxic

effects on colon cancer cells further points to a role in cellular health and disease.[3]

Metabolic Regulation
Another important structural analogue is oleoylethanolamide (OEA), a well-known agonist of

the peroxisome proliferator-activated receptor alpha (PPAR-α).[13] PPAR-α is a nuclear

receptor that functions as a key regulator of lipid metabolism, stimulating fatty acid uptake and

oxidation.[13] If cis-11-Eicosenamide also activates PPAR-α, it could play a role in metabolic

homeostasis, energy balance, and potentially serve as a therapeutic target for metabolic

disorders.[14]

Methodologies for Lipidomics Analysis
The analysis of cis-11-Eicosenamide in biological matrices requires robust protocols for

extraction and quantification.

Extraction from Biological Samples
A generalized protocol for the extraction of fatty acid amides from biological samples (e.g.,

plasma, serum, tissue homogenates) involves solid-phase extraction (SPE).[15] This method

effectively separates lipids from more polar matrix components.

Protocol: Solid-Phase Extraction (SPE)

Sample Preparation: Acidify the biological sample (e.g., plasma, tissue homogenate) to a pH

of approximately 3.5 using 2M hydrochloric acid. This protonates the acidic lipids. Centrifuge

to remove any precipitate.[15]
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Column Conditioning: Prepare a C18 SPE cartridge by washing sequentially with 20 mL of

ethanol followed by 20 mL of deionized water.[15]

Sample Loading: Apply the acidified sample to the conditioned C18 column. Maintain a slow

flow rate (approx. 0.5 mL/minute) to ensure efficient binding of the lipid to the stationary

phase.[15]

Washing: Wash the column to remove interfering substances. A typical wash sequence is:

10 mL of deionized water.[15]

10 mL of a water:ethanol mixture (e.g., 85:15 v/v).[15]

10 mL of hexane to remove highly non-polar lipids.[15]

Elution: Elute cis-11-Eicosenamide and other fatty acid amides from the column using 10

mL of a suitable organic solvent, such as ethyl acetate.[15]

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen or using a

centrifugal vacuum evaporator. Reconstitute the dried extract in a small, precise volume of

the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.[15]
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Figure 3: General experimental workflow for the extraction of cis-11-Eicosenamide.
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Quantification by Mass Spectrometry
Mass spectrometry, coupled with either gas or liquid chromatography, is the gold standard for

the sensitive and specific quantification of lipids like cis-11-Eicosenamide.

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for

identifying volatile and semi-volatile compounds.

Protocol Outline:

Derivatization: Fatty acid amides may require derivatization (e.g., silylation) to increase

their volatility and thermal stability for GC analysis.

Injection: Inject the derivatized sample into the GC.

Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient

to separate the analytes.

Detection: The mass spectrometer, typically operating in electron ionization (EI) mode,

fragments the molecule. Identification is based on the compound's retention time and its

unique mass spectrum.[4]

4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is highly

suited for analyzing less volatile molecules directly from the extract and is a cornerstone of

modern lipidomics.[16]

Protocol Outline:

Chromatography: Separate the reconstituted extract using a reverse-phase column (e.g.,

C18) with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both

typically containing a modifier like formic acid or ammonium acetate to improve ionization.

Ionization: Use an electrospray ionization (ESI) source, most likely in positive ion mode

([M+H]+), to generate gas-phase ions.

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode

for targeted quantification. This involves selecting the precursor ion (the molecular weight

of cis-11-Eicosenamide) in the first quadrupole, fragmenting it in the collision cell, and
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selecting a specific product ion in the third quadrupole. This process provides exceptional

specificity and sensitivity.

Quantitative Data
Currently, there is a scarcity of published quantitative data on the endogenous levels of cis-11-
Eicosenamide in various tissues or its binding affinities to specific receptors. The available

data primarily relates to its identification.

Parameter Method Value Source

Retention Time (RT) GC-MS
15.164–15.223

minutes
[4]

Base Peak (m/z) GC-MS 59 [4]

The lack of comprehensive quantitative data represents a significant gap in the literature and a

key area for future research. Determining the physiological and pathological concentration

ranges of cis-11-Eicosenamide is essential for establishing its role as a biomarker or signaling

molecule.

Conclusion and Future Directions
cis-11-Eicosenamide is an endogenous lipid with considerable, yet largely unexplored,

potential in lipidomics and drug development. Its structural similarity to key bioactive lipids

strongly suggests potential roles in endocannabinoid signaling, metabolic regulation, and

inflammation.

Future research should prioritize:

Receptor Profiling: Systematically screen cis-11-Eicosenamide against a panel of

receptors, including CB1, CB2, PPARs, and other orphan GPCRs, to definitively identify its

molecular targets.

Enzymatic Stability: Characterize its interaction with key metabolic enzymes like FAAH and

others to understand its biological half-life.
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Quantitative Profiling: Develop and validate robust, targeted LC-MS/MS methods to quantify

its endogenous levels across various biological tissues and fluids in both healthy and

diseased states.

Functional Studies: Utilize in vitro and in vivo models to elucidate its functional effects on

inflammation, metabolism, and neurological processes.

By addressing these questions, the scientific community can unlock the full potential of cis-11-
Eicosenamide, paving the way for new diagnostic markers and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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